molecular formula C11H16BNO4S B1417797 (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 871333-01-6

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1417797
M. Wt: 269.13 g/mol
InChI Key: IWOBOEZYVVBMGG-UHFFFAOYSA-N
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Description

“(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871333-01-6 . It has a molecular weight of 269.13 and its linear formula is C11H16BNO4S . This compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 126-128°C . The predicted boiling point is 490.3±55.0 °C and the predicted density is 1.37±0.1 g/cm3 . The predicted pKa is 7.56±0.58 .

Scientific Research Applications

α-Arylation of Saturated Azacycles and N-Methylamines

The palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids, including heteroaromatic boronic acids, represents a significant advancement in the synthesis of complex nitrogen-containing molecules. This methodology facilitates the diastereoselective heterodiarylation of pyrrolidines, demonstrating the versatility of boronic acids in creating biologically relevant structures (Spangler et al., 2015).

Organocatalysis in Water

A novel organocatalyst bearing a pyrrolidine and a sulfone moiety has been identified for its high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins on water. This research underscores the potential of boronic acid derivatives in developing environmentally friendly catalytic processes that achieve high yields and stereoselectivity in organic synthesis (Syu et al., 2010).

Acylation of Pyrrolidine-2,4-diones

The study on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids highlights the utility of boronic acids in facilitating reactions that form complex organic molecules. This research demonstrates the role of boron trifluoride–diethyl ether as an efficient Lewis acid catalyst, providing insights into the synthesis of compounds with potential pharmacological applications (Jones et al., 1990).

Neuroprotection in Zebrafish Models

The application of boronic acids, including derivatives similar in functional groups to "(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid," in neurodegenerative disease models, such as Parkinson's disease in zebrafish, showcases the biomedical research potential. This study exemplifies how boronic acids can modulate molecular pathways related to neurodegeneration and apoptosis, providing a foundation for therapeutic agent research (Üstündağ et al., 2020).

Structural and Catalytic Studies

Research into the synthesis, crystal structure, and catalytic activity of palladium(II)-allyl complexes containing bidentate ligands with boronic acid functionalities underscores the importance of these compounds in facilitating Suzuki–Miyaura coupling reactions. This work contributes to the understanding of metal-organic frameworks and their application in catalysis, emphasizing the structural versatility and reactivity of boronic acid derivatives (Amadio et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Boronic acids, including “(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid”, have potential for further studies in medicinal chemistry due to their biological activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .

properties

IUPAC Name

(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBOEZYVVBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657427
Record name [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS RN

871333-01-6
Record name [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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